2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol
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Overview
Description
2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol is a chemical compound with the molecular formula C14H18Cl3NO It is known for its unique structure, which includes a quinoline ring substituted with trichloroethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol typically involves the reaction of 2,2,4-trimethylquinoline with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol exerts its effects involves interactions with specific molecular targets. The trichloroethanol moiety can interact with enzymes or receptors, leading to changes in biological pathways. The quinoline ring may also play a role in binding to specific targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol functionality.
2,2,4-Trimethylquinoline: The parent quinoline compound without the trichloroethanol group.
Uniqueness
2,2,2-Trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol is unique due to the combination of the trichloroethanol and quinoline moieties
Properties
Molecular Formula |
C14H16Cl3NO |
---|---|
Molecular Weight |
320.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2,2,4-trimethylquinolin-1-yl)ethanol |
InChI |
InChI=1S/C14H16Cl3NO/c1-9-8-13(2,3)18(12(19)14(15,16)17)11-7-5-4-6-10(9)11/h4-8,12,19H,1-3H3 |
InChI Key |
YMLNQLYJTIAVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(C(Cl)(Cl)Cl)O)(C)C |
Origin of Product |
United States |
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